2,3',4,4',6-Pentachlorodiphenyl ether
Description
2,3',4,4',6-Pentachlorodiphenyl ether (molecular formula: C₁₂H₅Cl₅O) is a polychlorinated diphenyl ether (PCDE) congener characterized by five chlorine atoms substituted at the 2, 3', 4, 4', and 6 positions of the biphenyl ether structure.
Properties
CAS No. |
157683-74-4 |
|---|---|
Molecular Formula |
C12H5Cl5O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,3,5-trichloro-2-(3,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-3-10(16)12(11(17)4-6)18-7-1-2-8(14)9(15)5-7/h1-5H |
InChI Key |
POOXVKSDWCXIBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,4,4’,6-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired degree of chlorination.
Industrial Production Methods
Industrial production of 2,3’,4,4’,6-Pentachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The chlorination reaction is typically conducted under anhydrous conditions to prevent hydrolysis and other side reactions.
Chemical Reactions Analysis
Types of Reactions
2,3’,4,4’,6-Pentachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated phenols and quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated phenols and quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
2,3',4,4',6-Pentachlorodiphenyl ether has the molecular formula and is characterized by five chlorine atoms attached to a biphenyl ether structure. This configuration contributes to its stability and persistence in the environment, making it a subject of extensive research.
Environmental Monitoring and Analytical Chemistry
1. Detection and Quantification:
The compound is often analyzed in environmental samples to assess contamination levels of PCBs. Methods such as gas chromatography coupled with mass spectrometry (GC-MS) are employed for its detection. For instance, the National Institute of Standards and Technology (NIST) provides certified reference materials for evaluating analytical methods for PCBs, including 2,3',4,4',6-pentachlorodiphenyl ether .
2. Case Study - Environmental Persistence:
Research indicates that 2,3',4,4',6-pentachlorodiphenyl ether exhibits significant persistence in aquatic environments. A study conducted on freshwater ecosystems highlighted its bioaccumulation potential and long-term ecological impacts .
Toxicological Research
1. Neurodevelopmental Studies:
Recent studies have linked exposure to 2,3',4,4',6-pentachlorodiphenyl ether with neurodevelopmental disorders. Research involving longitudinal serum concentrations in children showed a correlation between PCB exposure and adverse developmental outcomes .
2. Mechanisms of Toxicity:
Investigations into the mechanisms of toxicity reveal that this compound can disrupt endocrine functions and affect dopaminergic systems in mammals. For example, studies have demonstrated that specific PCB congeners can decrease dopamine content in rat synaptosomes .
Regulatory Framework and Guidelines
Given its toxicological profile, regulatory agencies have established guidelines for monitoring and controlling the use of 2,3',4,4',6-pentachlorodiphenyl ether. The U.S. Environmental Protection Agency (EPA) has developed methods for analyzing PCBs in various matrices, ensuring compliance with environmental safety standards .
Applications in Flame Retardants
While primarily known for its environmental impact, some chlorinated diphenyl ethers have been used as flame retardants in commercial products. The implications of these applications are significant due to the potential for human exposure and environmental release during product lifecycle stages .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Environmental Monitoring | Detection in water and soil samples using GC-MS | Persistent bioaccumulation observed |
| Toxicology | Neurodevelopmental impact studies on children | Correlation found between PCB exposure and disorders |
| Regulatory Compliance | EPA guidelines for monitoring PCB levels | Established methods for analysis |
| Industrial Use | Historically used as flame retardants | Concerns over human exposure during product lifecycle |
Mechanism of Action
The mechanism of action of 2,3’,4,4’,6-Pentachlorodiphenyl ether involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by interfering with membrane integrity and enzyme function. It can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated Diphenyl Ether Congeners
2,3,3',4,4'-Pentachlorodiphenyl Ether (PCDE-105)
- CAS RN : 85918-31-6
- Molecular Weight : 324.43 g/mol
- Physical Properties :
- Melting Point: 64–66°C
- Boiling Point: ~65°C (estimated)
- Density: 1.65 g/cm³ (calculated)
- Key Differences: The chlorine substitution at the 3,3',4,4' positions (vs. PCDE-105 is reported to have moderate environmental persistence due to its lower volatility compared to less chlorinated congeners .
2,3',4,4',5-Pentachlorodiphenyl Ether (CAS RN: 60123-65-1)
- Molecular Weight : ~324.43 g/mol (assuming similar substitution)
- Regulatory Status : Classified as a reference material (50 µg/mL in Isooctane) for environmental monitoring .
3,3',4,4',5-Pentachlorodiphenyl Ether (PCDE-126)
- CAS RN: Not explicitly listed (see PCDE-126 in ).
Higher Chlorinated Congeners
2,2',4,4',5,6'-Hexachlorodiphenyl Ether (PCDE-154)
- CAS RN : 31242-93-0
- Molecular Weight : 395.32 g/mol
- Environmental Impact : Higher chlorination increases molecular weight and reduces volatility, leading to greater sediment adsorption and persistence .
2,2',3,3',4,4',5,6'-Octachlorodiphenyl Ether (PCDE-196)
- CAS RN : 85918-38-3
- Molecular Weight : 445.77 g/mol
Brominated Analogs: Pentabromodiphenyl Ethers
2,3,3',5',6-Pentabromodiphenyl Ether
- CAS RN : 446254-77-9, 446254-80-4
- Molecular Weight : 564.68 g/mol
- Regulatory Status : Listed under Japan’s "First Class Specified Chemical Substances" due to RoHS compliance concerns .
- Key Differences : Bromine’s higher atomic weight and electronegativity enhance thermal stability and flame-retardant properties compared to chlorinated analogs. However, chlorinated ethers generally exhibit lower bioaccumulation factors due to smaller molecular sizes .
Physicochemical and Environmental Fate Comparison
Table 1: Comparative Properties of Selected PCDEs
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Log Kow (Estimated) |
|---|---|---|---|---|
| 2,3',4,4',6-Pentachloro (Target) | ~324.43 | N/A | N/A | ~6.2 |
| PCDE-105 | 324.43 | 64–66 | ~65 | 6.5 |
| PCDE-154 (Hexachloro) | 395.32 | N/A | N/A | ~7.1 |
| PCDE-196 (Octachloro) | 445.77 | N/A | N/A | ~8.3 |
- Environmental Persistence : Chlorination degree correlates directly with persistence. For example, octachloro congeners (e.g., PCDE-196) resist microbial degradation, leading to decades-long half-lives in sediments .
- Synthesis Pathways : The target compound may share synthetic routes with PCDE-105, such as Ullmann ether coupling or demethylation of methoxy precursors. However, substitution at the 6-position could complicate purification due to steric effects .
Toxicological and Regulatory Considerations
- Dioxin Formation Potential: Certain PCDEs, like 2,4,4',5,5'-pentachloro-2'-hydroxydiphenyl ether, are precursors to toxic dioxins (e.g., 2,3,7,8-TCDD) via thermal degradation or photolytic ring closure. The 2,3',4,4',6 isomer’s structure may lack the necessary vicinal chlorines for such reactivity, reducing its dioxin risk .
Biological Activity
2,3',4,4',6-Pentachlorodiphenyl ether (commonly referred to as 2,3',4,4',6-PCDE) is a chlorinated aromatic compound belonging to the family of polychlorinated diphenyl ethers (PCDEs). Its structure consists of two phenyl rings connected by an ether bond with five chlorine atoms substituted at specific positions on the aromatic rings. This compound has gained attention due to its persistence in the environment and potential biological activity, particularly as an endocrine disruptor.
- Molecular Formula : C12H6Cl5O
- Molecular Weight : Approximately 342.43 g/mol
- Chlorine Substitutions : Five chlorine atoms, specifically positioned, which significantly influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that 2,3',4,4',6-PCDE exhibits various biological activities impacting different physiological systems. Notably, it has been associated with endocrine disruption and neurotoxicity.
Endocrine Disruption
2,3',4,4',6-PCDE has been identified as a potential endocrine disruptor. Studies have shown that exposure to this compound can lead to alterations in hormone levels and reproductive functions. For instance:
- Alterations in Hormone Levels : Exposure to PCDEs has been linked to changes in serum luteinizing hormone levels in animal models, indicating potential impacts on reproductive health .
- Developmental Effects : In developmental studies involving rats, exposure resulted in significant morphological changes in brain tissue and alterations in reproductive tract tissues across the estrous cycle .
Neurotoxicity
The neurotoxic effects of 2,3',4,4',6-PCDE have been documented in various studies:
- Dopamine Uptake Inhibition : Similar compounds have shown to inhibit dopamine uptake in rat synaptosomes, suggesting a potential neurotoxic mechanism .
- Behavioral Changes : Long-term exposure may lead to behavioral changes associated with neurodevelopmental disorders.
Study 1: Endocrine Disruption in Animal Models
A study investigated the effects of 2,3',4,4',6-PCDE on female Sprague-Dawley rats. The findings indicated significant fluctuations in hormone levels and reproductive organ size after exposure. The most profound effects were observed in the F2 generation, highlighting intergenerational impacts of endocrine disruptors .
Study 2: Neurodevelopmental Impact
Research involving PCB congeners similar to 2,3',4,4',6-PCDE demonstrated significant neurodevelopmental toxicity. In these studies, exposure led to reduced dopamine levels and morphological changes in brain structures critical for learning and memory functions .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Chlorine Substitution Pattern | Biological Activity Summary |
|---|---|---|---|
| 2,2',3,3',5-Pentachlorobiphenyl | Not listed | Different pattern | Known for developmental neurotoxicity |
| 2,3,3',4',6-Pentachlorobiphenyl | Not listed | Similar environmental persistence | Similar endocrine disrupting properties |
| 2,3',4'-Tetrachlorodiphenyl ether | Not listed | Four chlorine substitutions | Lower toxicity compared to pentachlorinated variants |
The biological activity of 2,3',4,4',6-PCDE is primarily mediated through its interaction with various cellular pathways:
- Receptor Binding : It may bind to nuclear receptors involved in hormone signaling pathways.
- Metabolic Pathways : The compound undergoes biotransformation processes that can generate reactive metabolites capable of interacting with cellular macromolecules.
Environmental Persistence
The stability and resistance of 2,3',4,4',6-PCDE to degradation raise concerns about its accumulation in ecosystems. Its persistence is comparable to that of polychlorinated biphenyls (PCBs), leading to long-term ecological impacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
